1-Amino-3-(4-propoxyphenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-amino-3-(4-propoxyphenoxy)- is an organic compound with a complex structure that includes both amino and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(4-propoxyphenoxy)- typically involves the reaction of 4-propoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia or an amine to introduce the amino group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 1-amino-3-(4-propoxyphenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
2-Propanol, 1-amino-3-(4-propoxyphenoxy)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-amino-3-(4-propoxyphenoxy)- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-(4-methoxyphenoxy)propan-2-ol: This compound has a methoxy group instead of a propoxy group.
1-Amino-3-phenoxy-2-propanol: This compound lacks the propoxy group, making it less hydrophobic.
Uniqueness
2-Propanol, 1-amino-3-(4-propoxyphenoxy)- is unique due to the presence of the propoxy group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain biological targets compared to similar compounds.
Properties
CAS No. |
56704-19-9 |
---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-amino-3-(4-propoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C12H19NO3/c1-2-7-15-11-3-5-12(6-4-11)16-9-10(14)8-13/h3-6,10,14H,2,7-9,13H2,1H3 |
InChI Key |
VGONYGOUUQLEOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.